4-(Morpholin-4-yl)-7-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-7-carbonitrile
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Overview
Description
4-(Morpholin-4-yl)-7-phenyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine-7-carbonitrile is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology This compound is characterized by its unique structure, which includes a morpholine ring, a phenyl group, and a tetrahydrobenzothieno pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Morpholin-4-yl)-7-phenyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine-7-carbonitrile typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve the use of high-throughput synthesis techniques to ensure scalability and efficiency. Catalysts such as palladium or other transition metals may be employed to facilitate the reactions, and the process may be optimized for yield and purity through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(Morpholin-4-yl)-7-phenyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine-7-carbonitrile can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, which may have different pharmacological properties.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule, potentially altering its activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions may introduce alkyl, aryl, or other functional groups.
Scientific Research Applications
4-(Morpholin-4-yl)-7-phenyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine-7-carbonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors involved in diseases such as cancer or neurological disorders.
Industry: The compound may be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 4-(Morpholin-4-yl)-7-phenyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine-7-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In the case of receptor interactions, the compound may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3-[4-(Morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile: This compound shares a similar pyrimidine core and morpholine group but differs in its overall structure and specific functional groups.
2-(1H-Indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine: Another related compound with a thieno[3,2-d]pyrimidine core and morpholine group, used in cancer research.
Uniqueness
The uniqueness of 4-(Morpholin-4-yl)-7-phenyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine-7-carbonitrile lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its potential for diverse applications in medicinal chemistry and pharmacology makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C21H20N4OS |
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Molecular Weight |
376.5 g/mol |
IUPAC Name |
4-morpholin-4-yl-7-phenyl-6,8-dihydro-5H-[1]benzothiolo[2,3-d]pyrimidine-7-carbonitrile |
InChI |
InChI=1S/C21H20N4OS/c22-13-21(15-4-2-1-3-5-15)7-6-16-17(12-21)27-20-18(16)19(23-14-24-20)25-8-10-26-11-9-25/h1-5,14H,6-12H2 |
InChI Key |
KRDNHMUEVGJFHS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC2=C1C3=C(N=CN=C3S2)N4CCOCC4)(C#N)C5=CC=CC=C5 |
Origin of Product |
United States |
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